REACTION_CXSMILES
|
[CH3:1][CH:2]1[C:5]2([CH2:10][CH2:9][CH2:8][N:7]([C:11]3[C:12]4[CH:19]=[CH:18][NH:17][C:13]=4[N:14]=[CH:15][N:16]=3)[CH2:6]2)[NH:4][CH2:3]1.CC1N([C:26]([CH2:28][C:29]#[N:30])=[O:27])N=C(C)C=1.O1CCOCC1.C(=O)(O)[O-].[Na+]>O>[CH3:1][CH:2]1[C:5]2([CH2:10][CH2:9][CH2:8][N:7]([C:11]3[C:12]4[CH:19]=[CH:18][NH:17][C:13]=4[N:14]=[CH:15][N:16]=3)[CH2:6]2)[N:4]([C:26](=[O:27])[CH2:28][C:29]#[N:30])[CH2:3]1 |f:3.4|
|
Name
|
4-(3-methyl-1,6-diazaspiro[3.5]non-6-yl)-7H-pyrrolo[2,3-d]pyrimidine
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Quantity
|
25 mg
|
Type
|
reactant
|
Smiles
|
CC1CNC12CN(CCC2)C=2C1=C(N=CN2)NC=C1
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Name
|
|
Quantity
|
32 mg
|
Type
|
reactant
|
Smiles
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CC1=CC(=NN1C(=O)CC#N)C
|
Name
|
|
Quantity
|
750 μL
|
Type
|
reactant
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 100° C. for 3.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to room temperature
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with ethyl acetate
|
Type
|
EXTRACTION
|
Details
|
The separated aqueous layer was extracted with ethyl acetate five times
|
Type
|
WASH
|
Details
|
the combined organic layer was washed with water
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The resulting residue was purified by silica-gel thin layer chromatography (eluent: chloroform/methanol=9/1)
|
Type
|
CUSTOM
|
Details
|
The resulting residue was purified by silica-gel thin layer chromatography (eluent: ethyl acetate/methanol=93/7) again
|
Type
|
WASH
|
Details
|
The resulting solid (8.0 mg) was slurry-washed with n-hexane/ethyl acetate solution
|
Reaction Time |
3.5 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1CN(C12CN(CCC2)C=2C1=C(N=CN2)NC=C1)C(CC#N)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.7 mg | |
YIELD: CALCULATEDPERCENTYIELD | 21.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |